molecular formula C19H25N7O4S B2428777 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine CAS No. 899994-77-5

3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B2428777
CAS No.: 899994-77-5
M. Wt: 447.51
InChI Key: VLIKEMNEASUVRN-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H25N7O4S and its molecular weight is 447.51. The purity is usually 95%.
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Biological Activity

The compound 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S with a molecular weight of approximately 366.46 g/mol. The structure features a pyridazine core substituted with piperazine rings and a nitrophenyl sulfonyl group, which may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that many piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that piperazine compounds can inhibit the growth of various bacterial strains and fungi. The introduction of nitrophenyl groups is commonly associated with enhanced antimicrobial activity due to their electron-withdrawing effects, which may increase the reactivity of the compound against microbial targets .

Compound Activity Target Organism
This compoundAntibacterialE. coli, S. aureus
Piperazine derivativesAntifungalCandida albicans
4-(4-Nitrophenyl)piperazineAntimicrobialVarious pathogens

Anticancer Activity

Several studies have explored the anticancer potential of piperazine derivatives. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, piperazine compounds have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

In vitro studies have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines, suggesting that the compound may also possess anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with piperazine moieties often act as enzyme inhibitors, targeting pathways essential for microbial growth or cancer cell survival.
  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, further contributing to their antimicrobial and anticancer effects.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives against E. coli and S. aureus, demonstrating that modifications in substituents significantly affected potency .
  • Anticancer Properties : Another research focused on a series of piperazine-based compounds and their effects on breast cancer cell lines, revealing promising results in reducing cell viability and inducing apoptosis through caspase activation .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes two piperazine rings and a pyridazine core. The presence of the 4-nitrophenyl sulfonyl group enhances its biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Piperazine derivatives, including compounds similar to 3-(4-Methylpiperazin-1-yl)-6-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazine, have been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against both bacterial and fungal pathogens.

Case Study:
A study on piperazine derivatives showed that they could inhibit the growth of various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

CompoundPathogenActivity
This compoundXanthomonas axonopodisInhibitory
This compoundFusarium solaniInhibitory

Anticancer Potential

Research indicates that piperazine derivatives can act as inhibitors of certain kinases involved in cancer progression. The structural modifications present in this compound may enhance its efficacy against specific cancer cell lines.

Case Study:
A derivative of piperazine was found to inhibit RET kinase, which is implicated in various cancers. This suggests that similar compounds could be developed for targeted cancer therapies .

Neurological Applications

Piperazine compounds have been studied for their potential effects on neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety.

Case Study:
A series of piperazine derivatives were evaluated for their effects on serotonin receptors, showing promise as anxiolytic agents .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O4S/c1-22-8-10-23(11-9-22)18-6-7-19(21-20-18)24-12-14-25(15-13-24)31(29,30)17-4-2-16(3-5-17)26(27)28/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIKEMNEASUVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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